![molecular formula C8H16N2O5S B1399337 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid CAS No. 1316223-28-5](/img/structure/B1399337.png)
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Overview
Description
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (DMSO-6-COOH) is an organic compound belonging to the family of oxazepanes. It is a colorless, odorless and non-toxic molecule that is widely used in various scientific research applications. DMSO-6-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, it is used in the production of dyes and in the synthesis of polymers. Furthermore, it is used in the production of polymers for medical applications.
Mechanism of Action
The mechanism of action of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of polysaccharides, proteins, and other macromolecules. Additionally, it is believed to act as a chelating agent, which means it binds to certain metals, such as iron and zinc, and prevents them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Furthermore, it has been shown to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments include its low toxicity, its low cost, its low volatility, and its ability to dissolve many organic compounds. Additionally, it is a non-flammable and non-explosive compound, making it safe to use in the lab. However, there are some limitations to using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments. For example, it can react with certain metals, such as iron and zinc, which can interfere with the results of the experiment. Additionally, it can react with certain organic compounds, which can also interfere with the results of the experiment.
Future Directions
The future directions for 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid research include further exploration of its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and conditions. Furthermore, further research could be done to explore its potential applications in the production of pharmaceuticals and other products. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCAYVGHYJXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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